molecular formula C15H19FN2O3 B2583598 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 301194-43-4

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2583598
CAS No.: 301194-43-4
M. Wt: 294.326
InChI Key: ZFXOAQNFZXWYPF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylpiperazine moiety, and a butanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate:

    Piperazine Derivative Formation: The next step involves the formation of the 4-methylpiperazine moiety, which can be achieved through the reaction of piperazine with methylating agents.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the piperazine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Butanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The butanoic acid backbone may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
  • 4-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
  • 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Uniqueness

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-17-6-8-18(9-7-17)13(15(20)21)10-14(19)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOAQNFZXWYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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